ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
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Description
“Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate” is a chemical compound. It’s a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst; the 1,3-dipolar cycloaddition reaction, leads to the corresponding pyrazole in good yield .
Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The specific structure of “this compound” is not explicitly mentioned in the search results.
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “this compound” are not detailed in the search results.
Scientific Research Applications
Synthesis and Characterization
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine, with ethanol as the solvent. Its structure was confirmed through various techniques, including elemental analysis, Fourier transforms infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and single-crystal X-ray diffraction studies (Viveka et al., 2016). Similarly, another study focused on the synthesis, spectroscopic, and single-crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its molecular geometry and electronic structure-property through density functional theory (Viveka et al., 2016).
Pharmacological Potential
Some derivatives of this compound have been explored for their pharmacological potentials. For instance, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and evaluated for their analgesic and anti-inflammatory activities. Among them, the compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emerged as the most active, exhibiting significant analgesic and anti-inflammatory activities while showing only mild ulcerogenic potential compared to indomethacin, suggesting its potential as a lead molecule for developing new analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Corrosion Inhibition
In the field of industrial applications, pyranpyrazole derivatives, including compounds related to this compound, have been investigated as novel corrosion inhibitors for mild steel, which is crucial for the industrial pickling process. These inhibitors showed high efficiency, with one of the derivatives achieving a corrosion inhibition efficiency of 98.8% at a concentration of 100 mg/L. Their effectiveness was confirmed through various analytical methods, including gravimetric, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and atomic force microscopy, demonstrating their potential for protecting mild steel surfaces from corrosion in industrial applications (Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 5-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-3-20-13(17)11-8-14-15-12(11)22(18,19)16-9-5-4-6-10(7-9)21-2/h4-8,16H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBVDBRWBOPKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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